molecular formula C17H12BrN3OS B6060914 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol

2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol

Cat. No.: B6060914
M. Wt: 386.3 g/mol
InChI Key: QVUNCGSBAHDWGE-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol is a complex organic compound that features a benzimidazole moiety linked to a benzothiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol typically involves the condensation of 6-bromo-1-methylbenzimidazole with 1-benzothiophen-3-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the iminomethyl linkage. The process may involve:

    Condensation Reaction: Using an aldehyde or ketone to react with the amine group of 6-bromo-1-methylbenzimidazole.

    Cyclization: Formation of the benzothiophene ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur, especially at the iminomethyl group.

    Substitution: Halogen substitution reactions are common due to the presence of the bromine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: The compound can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]phenol
  • 2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]thiophene

Uniqueness

2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol is unique due to its combined benzimidazole and benzothiophene structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(E)-(6-bromo-1-methylbenzimidazol-2-yl)iminomethyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3OS/c1-21-13-8-10(18)6-7-12(13)20-17(21)19-9-15-16(22)11-4-2-3-5-14(11)23-15/h2-9,22H,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUNCGSBAHDWGE-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=C1N=CC3=C(C4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)Br)N=C1/N=C/C3=C(C4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.